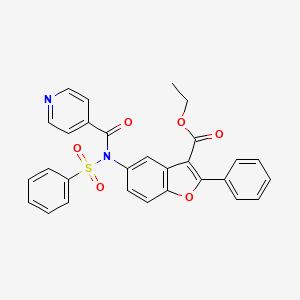

ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of EPIC is complex, with a benzofuran ring as a core structural unit. This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds are synthesized through various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . An iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields .Aplicaciones Científicas De Investigación

- Benzofuran derivatives, including this compound, have shown promise as antimicrobial agents. Researchers have investigated their effectiveness against bacterial strains such as Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . The synthesized compound may exhibit potent antibacterial properties, making it relevant for combating infectious diseases.

- Natural products containing benzofuran rings have been a focus of research. These compounds often possess complex structures and diverse biological activities. Ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate can serve as a key intermediate in the total synthesis of such natural products . Investigating its role in constructing benzofuran-containing molecules is crucial for drug discovery and chemical biology.

- The benzofuran scaffold provides an interesting platform for heterocyclic chemistry. Researchers explore its reactivity, functionalization, and potential applications in drug design and material science. Ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate contributes to this field by serving as a versatile building block .

- The compound’s synthetic methodologies and green chemistry applications are areas of interest. Researchers investigate its use as a catalyst or reagent in organic transformations. By optimizing reaction conditions, scientists aim to develop sustainable and efficient synthetic routes .

Antimicrobial Activity

Total Synthesis of Natural Products

Heterocyclic Chemistry

Catalysis and Green Synthetic Organic Chemistry

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Propiedades

IUPAC Name |

ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O6S/c1-2-36-29(33)26-24-19-22(13-14-25(24)37-27(26)20-9-5-3-6-10-20)31(28(32)21-15-17-30-18-16-21)38(34,35)23-11-7-4-8-12-23/h3-19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGKXEMJPJTPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)